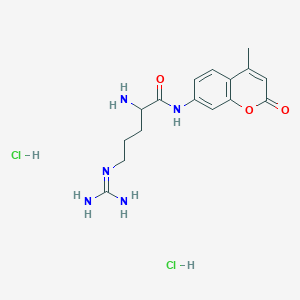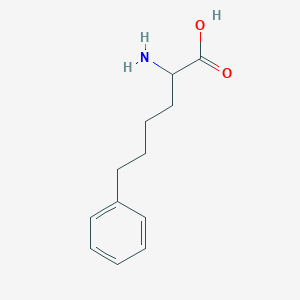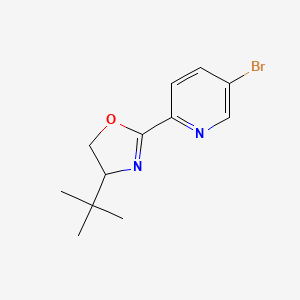![molecular formula C10H14O4 B12512092 [2,4,5-Tris(hydroxymethyl)phenyl]methanol](/img/structure/B12512092.png)
[2,4,5-Tris(hydroxymethyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,4,5-Tris(hydroxymethyl)phenyl]methanol: is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is also known by other names such as 1,2,4,5-Benzenetetramethanol and benzene-1,2,4,5-tetrayltetramethanol . This compound is characterized by the presence of three hydroxymethyl groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,5-Tris(hydroxymethyl)phenyl]methanol typically involves the reaction of 1,2,4,5-tetramethylbenzene with formaldehyde in the presence of a catalyst . The reaction conditions often include elevated temperatures and specific pH levels to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: [2,4,5-Tris(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include aldehydes , carboxylic acids , alcohols , and various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,4,5-Tris(hydroxymethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its multiple hydroxymethyl groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and metabolic pathways . Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes .
Medicine: pharmaceuticals and therapeutic agents . Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .
Industry: In industrial applications, this compound is used in the production of polymers , resins , and coatings . Its chemical properties contribute to the durability and performance of these materials .
Mecanismo De Acción
The mechanism by which [2,4,5-Tris(hydroxymethyl)phenyl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The hydroxymethyl groups play a crucial role in binding to these targets, influencing their activity and function . The pathways involved include oxidation-reduction reactions and substitution mechanisms , which are essential for the compound’s biological and chemical activities .
Comparación Con Compuestos Similares
- 1,2,4,5-Tetrakis(hydroxymethyl)benzene
- 1,2,4,5-Benzenetetramethanol
- Benzene-1,2,4,5-tetrayltetramethanol
Comparison: Compared to these similar compounds, [2,4,5-Tris(hydroxymethyl)phenyl]methanol is unique due to its specific arrangement of hydroxymethyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where precise molecular interactions are required .
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
[2,4,5-tris(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C10H14O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2,11-14H,3-6H2 |
Clave InChI |
PVICOSAFBFDSTN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1CO)CO)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


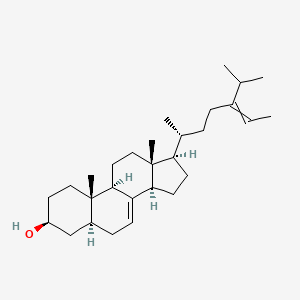
![2-[4,5-Dihydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl)oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12512016.png)
![N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B12512038.png)
![(2E)-2-[(dimethylamino)methylidene]-6-fluoro-3H-inden-1-one](/img/structure/B12512042.png)
![N-[(3-bromophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12512048.png)
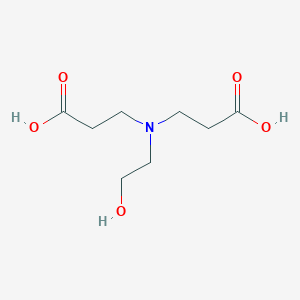
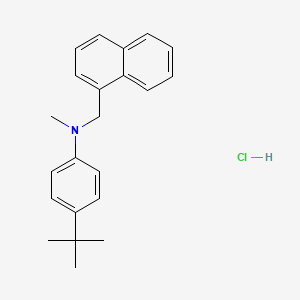
![3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one](/img/structure/B12512069.png)

![4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B12512099.png)

